4-[(2,6-dichlorophenyl)-hydroxymethyl]-3-methyl-4,5-dihydro-1H-pyridazin-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Deoxycytidine monophosphate can be synthesized through various chemical reactions involving cytosine, deoxyribose, and a phosphate group. The synthesis typically involves the protection of functional groups, selective phosphorylation, and deprotection steps. Common reagents used include phosphoramidites and protecting groups like dimethoxytrityl (DMT) for the hydroxyl groups .
Industrial Production Methods
In industrial settings, deoxycytidine monophosphate is produced using large-scale chemical synthesis methods. These methods often involve automated synthesizers that can efficiently produce large quantities of the compound with high purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Deoxycytidine monophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deoxycytidine diphosphate and deoxycytidine triphosphate.
Reduction: Reduction reactions can convert it back to its nucleoside form, deoxycytidine.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure high yields and purity .
Major Products
The major products formed from these reactions include deoxycytidine diphosphate, deoxycytidine triphosphate, and various substituted derivatives of deoxycytidine monophosphate .
Scientific Research Applications
Deoxycytidine monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and DNA analogs.
Biology: It plays a crucial role in DNA replication and repair processes.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is used in the production of DNA-based sensors and diagnostic tools.
Mechanism of Action
Deoxycytidine monophosphate exerts its effects by participating in the formation of DNA. It pairs with deoxyguanosine monophosphate through hydrogen bonding, contributing to the stability and integrity of the DNA double helix. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
Cytidine monophosphate: Similar in structure but contains ribose instead of deoxyribose.
Deoxyadenosine monophosphate: Another deoxynucleotide that pairs with deoxythymidine monophosphate in DNA.
Deoxyguanosine monophosphate: Pairs with deoxycytidine monophosphate in DNA.
Uniqueness
Deoxycytidine monophosphate is unique due to its specific pairing with deoxyguanosine monophosphate, which is essential for the accurate replication and repair of DNA. Its structure and properties make it a vital component of the genetic material in all living organisms .
Properties
CAS No. |
91478-09-0 |
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Molecular Formula |
C12H12Cl2N2O2 |
Molecular Weight |
287.14 g/mol |
IUPAC Name |
4-[(2,6-dichlorophenyl)-hydroxymethyl]-3-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-6-7(5-10(17)16-15-6)12(18)11-8(13)3-2-4-9(11)14/h2-4,7,12,18H,5H2,1H3,(H,16,17) |
InChI Key |
WQPLZLFJFMCYLK-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)CC1C(C2=C(C=CC=C2Cl)Cl)O |
Canonical SMILES |
CC1=NNC(=O)CC1C(C2=C(C=CC=C2Cl)Cl)O |
Synonyms |
5-((2',6'-dichlorophenyl)hydroxymethyl)-6-methyl-4,5-dihydro(2H)-3-pyridazinone DCPHMP |
Origin of Product |
United States |
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